N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

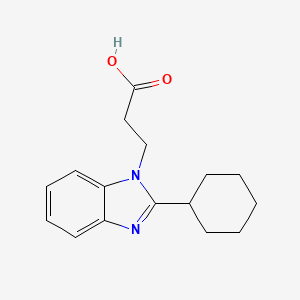

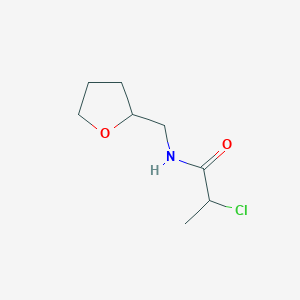

N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide, also known as NSC745887, is a synthetic compound that has gained attention in the scientific community for its potential use as a cancer treatment. This compound belongs to the class of benzimidazole derivatives, which have been shown to possess various biological activities, including antitumor, antiviral, and antibacterial properties.

Aplicaciones Científicas De Investigación

Material Science and Solar Cell Technology

Naphthalene diimides, including N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide, have been extensively explored for their applications in material science and solar cell technology. Their unique properties, such as high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability, make them promising candidates for organic electronics, photovoltaic devices, and flexible displays. These compounds have been utilized in the development of artificial photosynthesis systems and non-fullerene electron transporting materials for high-performance perovskite solar cells, achieving power conversion efficiencies exceeding 20% while offering long-term stability (Kobaisi et al., 2016) (Jung et al., 2018).

Sensing and Supramolecular Chemistry

Naphthalene diimide derivatives, due to their electron-deficient nature and high redox activity, have found applications as sensors and in supramolecular chemistry. They are utilized in the development of molecular switching devices, ion-channels, and gelators for sensing aromatic systems. Their ability to form stable radical anions upon irradiation in the presence of electron donors is particularly valuable for creating photochromic and solventchromic materials (Bhosale et al., 2008) (Liu et al., 2020).

Catalysis and Anion-π Interactions

The unique electronic properties of naphthalene diimides have been harnessed in catalysis, particularly through anion-π interactions. These interactions are exploited in the design of catalysts for selective oxidative carbon-carbon coupling reactions, demonstrating the versatility and functional adaptability of naphthalene diimide compounds in catalytic processes (Liu et al., 2022).

Advanced Functional Materials

Naphthalene diimide derivatives have also been incorporated into advanced functional materials, such as conducting layered hierarchical 2D nanosheets, which show promise in applications ranging from electronic devices to environmental sensing. These materials combine the high electronic activity of naphthalene diimides with structural features like fluorescence and conductivity, enabling their use in innovative ways, such as in fluorescent films for aniline vapor detection and as robust, green-fluorescent conducting materials (Fan et al., 2016) (Pandeeswar & Govindaraju, 2013).

Propiedades

IUPAC Name |

N'-(benzenesulfonyl)-N-naphthalen-1-ylbenzenecarboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2S/c26-28(27,20-14-5-2-6-15-20)25-23(19-11-3-1-4-12-19)24-22-17-9-13-18-10-7-8-16-21(18)22/h1-17H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMGGMXYRLDWQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(naphthalen-1-yl)-N'-(phenylsulfonyl)benzimidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-ethyl-1-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2733271.png)

![5-{[(4-Bromophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2733276.png)

![3,9-dimethyl-7-[(4-methylphenyl)methyl]-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2733278.png)

![N-[2-(5-Fluoro-1,3-benzothiazol-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2733283.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2733285.png)

![(2Z)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2733286.png)